molecular formula C11H14O2 B13523959 1-Ethoxy-2-methoxy-3-vinylbenzene

1-Ethoxy-2-methoxy-3-vinylbenzene

Cat. No.: B13523959
M. Wt: 178.23 g/mol
InChI Key: IWHXHUIREGNCMK-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxy-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with ethoxy, methoxy, and vinyl groups

Preparation Methods

The synthesis of 1-Ethoxy-2-methoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

1-Ethoxy-2-methoxy-3-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-ethoxy-2-methoxy-3-bromobenzene .

Scientific Research Applications

1-Ethoxy-2-methoxy-3-vinylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. The ethoxy and methoxy groups can donate electron density to the benzene ring, making it more reactive towards electrophiles. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

1-Ethoxy-2-methoxy-3-vinylbenzene can be compared with other similar compounds such as:

    1-Methoxy-2-vinylbenzene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in electrophilic substitution reactions.

    1-Ethoxy-2-methoxybenzene: Lacks the vinyl group, which limits its ability to participate in addition reactions.

    1-Ethoxy-3-vinylbenzene: Lacks the methoxy group, which affects its electron-donating properties and overall reactivity.

The presence of both ethoxy and methoxy groups in this compound makes it unique in terms of its electron-donating capabilities and reactivity towards electrophiles .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethenyl-3-ethoxy-2-methoxybenzene

InChI

InChI=1S/C11H14O2/c1-4-9-7-6-8-10(13-5-2)11(9)12-3/h4,6-8H,1,5H2,2-3H3

InChI Key

IWHXHUIREGNCMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=C

Origin of Product

United States

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